molecular formula C27H27FN2O3 B11194508 N-[(4-fluorophenyl)methyl]-1-(4-methoxybenzoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxamide

N-[(4-fluorophenyl)methyl]-1-(4-methoxybenzoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxamide

Cat. No.: B11194508
M. Wt: 446.5 g/mol
InChI Key: FMSFFQDNUUMTPY-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-(4-methoxybenzoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-1-(4-methoxybenzoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-1-(4-methoxybenzoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-(4-methoxybenzoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential therapeutic benefits.

    Chemical Research: The compound serves as a model molecule in organic synthesis research to explore new synthetic methodologies and reaction mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(4-methoxybenzoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-1-(4-methoxybenzoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxamide can be compared with other similar compounds such as:

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a fluorophenyl group and is used in similar research applications.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones, exhibit similar chemical properties and biological activities.

    Fluorobenzoyl Compounds: Other compounds containing the fluorobenzoyl group can be compared in terms of their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H27FN2O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-methoxybenzoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C27H27FN2O3/c1-18-3-7-20(8-4-18)24-16-30(27(32)21-9-13-23(33-2)14-10-21)17-25(24)26(31)29-15-19-5-11-22(28)12-6-19/h3-14,24-25H,15-17H2,1-2H3,(H,29,31)

InChI Key

FMSFFQDNUUMTPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)NCC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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